molecular formula C8H15NO3 B13497255 N-Acetyl-N-methyl-L-valine CAS No. 234772-49-7

N-Acetyl-N-methyl-L-valine

Cat. No.: B13497255
CAS No.: 234772-49-7
M. Wt: 173.21 g/mol
InChI Key: FRYIZRQYLKRXTI-ZETCQYMHSA-N
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Description

N-Acetyl-N-methyl-L-valine is a chemically modified derivative of the essential branched-chain amino acid L-valine. This compound features both acetyl and methyl groups on the amino nitrogen, a structure that typically enhances metabolic stability and membrane permeability in research applications. Such modified amino acids are of significant interest in biochemical research, particularly in the study of peptide stability, metabolic pathways of branched-chain amino acids, and as building blocks in the synthesis of more complex molecules. Valine itself is a critical nutrient involved in muscle growth, tissue repair, and energy production, and is a precursor in biosynthetic pathways such as that of penicillin. Researchers utilize derivatives like this compound to probe enzyme specificity, investigate metabolic disorders like Maple Syrup Urine Disease, and explore the structure-activity relationships in therapeutic peptide design. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

234772-49-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-[acetyl(methyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12)9(4)6(3)10/h5,7H,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

FRYIZRQYLKRXTI-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-methyl-L-valine typically involves the protection of the amino group of L-valine, followed by N-methylation and subsequent acetylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-N-methyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives .

Scientific Research Applications

N-Acetyl-N-methyl-L-valine is a derivative of L-valine that has potential biological activities and is used in scientific research. It is classified as an N-acyl-alpha amino acid, characterized by an acetamido group attached to the nitrogen atom of the valine structure, which enhances its solubility and bioavailability.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It is used in the synthesis of peptides and as a building block for more complex molecules.
  • Biology The compound is studied for its role in protein modification and enzyme interactions.
  • Medicine Research is ongoing into its potential therapeutic applications, including its use in drug design and delivery systems.
  • Industry This compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation Under specific conditions, this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can be performed to modify the functional groups using reducing agents such as lithium aluminum hydride.
  • Substitution This compound can participate in substitution reactions, particularly at the acetyl or methyl groups, and reagents like halides and bases are employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives.

Influence on Protein Synthesis

This compound is believed to influence protein synthesis due to its role as a derivative of L-valine, which is critical for muscle metabolism and tissue repair. The acetylation enhances the stability and bioactivity of peptides and proteins by preventing degradation by proteolytic enzymes. Studies indicate that N-acetylated amino acids, including this compound, may exhibit binding affinity towards enzymes involved in metabolic pathways. Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.

Study on Metabolic Pathways

Research has demonstrated that N-acetylated amino acids can significantly affect metabolic pathways. For instance, in one study involving L-valine, it was found that valine coordinately increases the levels of enzymes participating in the biosynthesis of isoleucine and valine in Mycobacterium pellegrino. This suggests that this compound could similarly influence metabolic processes through enzyme regulation.

Antioxidant Activity

In comparative studies assessing antioxidant properties, it was noted that various derivatives of valine exhibited differing levels of activity. While specific data for this compound was not isolated, the antioxidant effects observed in related compounds indicate potential biological applications.

Valine and its role in improving health

Valine is an essential amino acid that plays a vital role in various physiological processes . Research indicates that valine supplementation can impact the composition of fatty acids in cells . A study comparing fatty acid composition in IPEC-J2 cells found that valine supplementation led to a higher saturated fatty acid content, including C17:0, C18:0, C20:0, and C21:0 . Valine supplementation also significantly increased the concentration of monounsaturated fatty acids C20:1 and C22:1 .

However, a study showed that a valine- and fat-restricted diet resulted in an improvement in the quality of life and the amelioration of clinical features in a child with ECHS1 deficiency . After three years of treatment, the patient showed greater stability, required less support when walking or standing, had improved language skills, and was more autonomous .

Mechanism of Action

The mechanism of action of N-Acetyl-N-methyl-L-valine involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. This can modulate various biological processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₅NO₃ 173.21 Acetyl, Methyl, Carboxylic acid
N-Acetyl-L-valine C₇H₁₃NO₃ 159.18 Acetyl, Carboxylic acid
N-Methyl-L-valine C₆H₁₃NO₂ 131.17 Methyl, Carboxylic acid
N,N-Dimethyl-L-valine C₇H₁₅NO₂ 145.20 Dimethyl, Carboxylic acid

Table 2. Spectroscopic Features

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
Ac-(Me)Val-OMe 1.0–1.2 (CH₃), 2.4 (N-CH₃), 3.7 (OCH₃) 1740 (ester), 1650 (amide)
N-Acetyl-L-valine ~1.0 (CH₃), ~2.1 (COCH₃) 1700 (COOH), 1650 (amide)

Biological Activity

N-Acetyl-N-methyl-L-valine, a derivative of the amino acid L-valine, has garnered attention for its potential biological activities. This compound is classified as an N-acyl-alpha amino acid, characterized by an acetamido group attached to the nitrogen atom of the valine structure. This modification enhances its solubility and bioavailability, making it an interesting subject for biochemical and pharmacological studies.

  • Molecular Formula : C₈H₁₅N₃O₃
  • Molecular Weight : Approximately 143.19 g/mol

The synthesis of this compound can be achieved through various methods, including the reaction of N-Methyl-L-Valine with acetic anhydride:

N Methyl L Valine+Acetic AnhydrideN Acetyl N methyl L Valine+Acetic Acid\text{N Methyl L Valine}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl N methyl L Valine}+\text{Acetic Acid}

1. Influence on Protein Synthesis

This compound is believed to influence protein synthesis due to its role as a derivative of L-valine, which is critical for muscle metabolism and tissue repair. The acetylation enhances the stability and bioactivity of peptides and proteins by preventing degradation by proteolytic enzymes.

2. Binding Affinity

Studies have indicated that N-acetylated amino acids, including this compound, may exhibit binding affinity towards enzymes involved in metabolic pathways. Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

The following table outlines structural similarities and unique properties of compounds related to this compound:

Compound NameStructure SimilarityUnique Properties
N-Acetyl-L-valineAcetamido groupDirectly derived from L-valine without methyl group
N-Methyl-L-valineMethyl groupNo acetylation; retains original amino properties
L-ValineParent amino acidLacks acetamido modification; essential for protein synthesis

This compound's unique combination of acetyl and methyl groups distinguishes it from these similar compounds, potentially enhancing its solubility and bioactivity compared to unmodified L-valine or other derivatives.

Study on Metabolic Pathways

Research has demonstrated that N-acetylated amino acids can affect metabolic pathways significantly. For instance, in one study involving L-valine, it was found that valine coordinately increases the levels of enzymes participating in the biosynthesis of isoleucine and valine in Mycobacterium pellegrino. This suggests that this compound could similarly influence metabolic processes through enzyme regulation .

Antioxidant Activity

In comparative studies assessing antioxidant properties, it was noted that various derivatives of valine exhibited differing levels of activity. While specific data for this compound was not isolated, the antioxidant effects observed in related compounds indicate potential biological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-N-methyl-L-valine, and what key reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via a two-step process:

Methylation : React L-valine with methyl iodide under basic conditions (e.g., sodium hydride in DMF) to introduce the N-methyl group.

Acetylation : Treat the resulting N-methyl-L-valine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the N-acetyl derivative .

  • Optimization : Reaction temperature (0–25°C), stoichiometry of methylating agents, and inert atmosphere (argon/nitrogen) are critical for minimizing side products like over-methylation or racemization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Techniques :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies characteristic signals: δ 0.9–1.1 (doublet, γ-CH3_3), δ 2.0–2.2 (singlet, acetyl-CH3_3), and δ 3.6–3.8 (multiplet, N-CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 174.1977 (C8_8H15_{15}NO3_3) .
    • Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) with UV detection ensures enantiomeric excess >98% .

Q. What are the storage and stability considerations for this compound in laboratory settings?

  • Storage : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the acetyl group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability : Monitor via periodic TLC or HPLC; degradation manifests as free valine (Rf_f shift) or acetylated byproducts .

Advanced Research Questions

Q. How do stereoisomeric impurities in this compound affect peptide synthesis, and what analytical methods resolve them?

  • Impact : Minor D-isomers (e.g., 2.5:1 L/D ratio observed in methyl ester derivatives) disrupt α-helix formation in peptides, altering biophysical properties .
  • Resolution :

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-based) during synthesis to suppress racemization .
  • Preparative HPLC : Employ polar organic mode (acetonitrile/water with 0.1% TFA) to isolate enantiomers .

Q. What computational models predict the conformational flexibility of this compound in protein-ligand interactions?

  • Methods :

  • Molecular Dynamics (MD) : Simulate torsional angles (χ1_1, χ2_2) to assess side-chain mobility in binding pockets .
  • Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to evaluate binding affinity to enzymes like proteases or acetyltransferases .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) of this compound enhance metabolic tracing studies?

  • Applications :

  • Metabolic Flux Analysis : Incorporate 13^{13}C-labeled compound into bacterial cultures (e.g., E. coli) to track valine catabolism via GC-MS .
  • Protein Turnover Studies : Use 15^{15}N-labeled derivatives in pulse-chase experiments to quantify peptide degradation rates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioactivity assays?

  • Quality Control :

  • In-process Monitoring : Use inline FTIR to track acetylation/methylation completion .
  • DoE Optimization : Apply factorial design (e.g., Taguchi) to identify critical parameters (pH, solvent purity) affecting yield .

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